2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

Beschreibung

Introduction to 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine

Nomenclature and Chemical Identity

IUPAC Naming Conventions and Systematic Classification

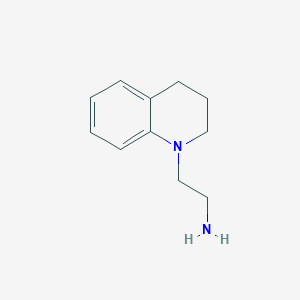

The systematic nomenclature of 2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen-based ring systems. The compound belongs to the broader classification of tetrahydroquinoline derivatives, where the quinoline ring system has undergone partial reduction to yield a 3,4-dihydro-2H-quinoline core structure. The IUPAC nomenclature specifically designates this molecule as 2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine, indicating the presence of an ethanamine substituent attached to the nitrogen atom at position 1 of the dihydroquinoline ring.

The systematic classification places this compound within the heterocyclic amine family, specifically as a quinoline derivative where the aromatic quinoline system has been modified through selective reduction of the pyridine ring portion. The molecular formula C₁₁H₁₆N₂ reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms, with a molecular weight of 176.26 grams per mole. The structural features include a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle, with the ethylamine side chain providing additional functionality for potential chemical transformations or biological interactions.

The stereochemical considerations for this compound involve the potential for configurational isomerism at the carbon centers within the dihydroquinoline ring system, although the specific stereochemistry may vary depending on the synthetic route employed for its preparation. The numbering system for the quinoline core follows standard conventions, with the nitrogen atom designated as position 1, and the carbon atoms numbered sequentially around the bicyclic framework.

Synonyms and Registry Numbers (CAS 37481-18-8, EC 837-763-1)

The compound this compound is registered under the Chemical Abstracts Service number 37481-18-8, which serves as the primary identifier for this molecule in chemical databases and regulatory systems. The European Community number 837-763-1 provides additional regulatory identification within European Union chemical classification systems. Multiple synonymous designations exist for this compound, reflecting variations in nomenclature conventions and historical naming practices.

The depositor-supplied synonyms include 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine, 2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine, and 2-(3,4-Dihydro-2h-quinolin-1-yl)ethylamine, demonstrating the flexibility in representing the dihydroquinoline moiety. Additional systematic names such as 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine emphasize the saturated nature of the ring system, while maintaining clarity regarding the substitution pattern.

The International Chemical Identifier (InChI) key ALWARSIRJIEZMK-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications and database searching. The Simplified Molecular-Input Line-Entry System (SMILES) notation C1CC2=CC=CC=C2N(C1)CCN offers a linear string representation that captures the connectivity and structural features of the molecule.

Historical Context and Discovery Timeline

The development and characterization of this compound can be traced through the broader historical context of quinoline chemistry and heterocyclic amine research. The foundational work on quinoline derivatives began with the extraction of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol". This early discovery established quinoline as a significant heterocyclic scaffold for subsequent chemical investigations and pharmaceutical development efforts.

The registration of this compound in chemical databases dates to November 13, 2007, when the compound was first entered into the PubChem database system. This timeline indicates that while the broader quinoline chemistry field has historical roots extending back nearly two centuries, the specific characterization and systematic study of this particular dihydroquinoline-ethylamine derivative represents more recent developments in medicinal chemistry and synthetic organic chemistry research.

The evolution of synthetic methodologies for accessing dihydroquinoline derivatives has progressed significantly since the mid-20th century, with particular advances in nucleophilic substitution reactions and cyclization strategies. Research investigations into 3,4-dihydroquinolin-2(1H)-one derivatives and related tetrahydroquinoline compounds have established synthetic protocols that enable the preparation of compounds such as this compound through alkylation reactions involving chloroalkylamine hydrochloride salts and potassium carbonate in dimethylformamide solvent systems.

The most recent modification date for the compound in PubChem records is January 18, 2025, indicating ongoing research interest and potential new synthetic or analytical developments. This continued attention reflects the sustained relevance of quinoline-based heterocycles in contemporary pharmaceutical research and the recognition of their potential as molecular scaffolds for drug discovery applications.

Significance in Heterocyclic Chemistry and Amine Derivatives

The compound this compound occupies a prominent position within the broader landscape of heterocyclic chemistry, serving as a representative example of the structural diversity achievable through the combination of partially reduced quinoline systems with basic amine functionalities. Heterocyclic amines, defined as chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements and at least one amine group, demonstrate remarkable versatility in biological systems and synthetic applications.

The significance of dihydroquinoline derivatives stems from their relationship to the quinoline pharmacophore, which appears in numerous natural products and pharmaceutical agents. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in natural systems, with prominent examples including quinine and related antimalarial compounds. The partial reduction of the quinoline ring system to generate dihydroquinoline derivatives introduces additional conformational flexibility and potential binding modes while maintaining the essential aromatic character of the benzene ring portion.

Research investigations into 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline series have revealed the synthetic accessibility of these compounds through established organic chemistry methodologies. The alkylation of quinoline derivatives with chloroalkylamine salts represents a straightforward approach for introducing ethylamine substituents, enabling the preparation of compounds such as this compound through nucleophilic substitution reactions.

The synthetic methodologies for accessing dihydroquinoline derivatives have expanded to include reductive approaches using sodium borohydride in acetic acid systems, catalytic hydrogenation with palladium on carbon, and specialized coupling reactions with thiophene-containing reagents. These developments demonstrate the continued evolution of synthetic organic chemistry tools for constructing complex heterocyclic architectures.

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWARSIRJIEZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588424 | |

| Record name | 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37481-18-8 | |

| Record name | 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization and Reduction Routes

One common approach to prepare tetrahydroquinoline derivatives, including this compound, involves cyclization reactions of appropriate precursors followed by reduction steps.

Cyclization : Cyclization of amino acid derivatives or related precursors under acidic or dehydrating conditions forms the tetrahydroquinoline core. For example, phosphorus pentoxide combined with methanesulfonic acid has been used effectively to cyclize amino acid derivatives to tetrahydroquinoline intermediates.

Reduction : Subsequent stereoselective reduction of quinoline oximes or related intermediates using palladium catalysts under hydrogen atmosphere can yield the tetrahydroquinoline amine. Notably, reductions with platinum, rhodium, or sodium borohydride are less effective for this purpose.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation to form quinoline derivatives with various functional groups.

Reduction: Reduction reactions can further modify the quinoline ring or the ethylamine side chain.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

Oxidation Products: Quinoline N-oxides, carboxyquinolines.

Reduction Products: Tetrahydroquinolines.

Substitution Products: Halogenated quinolines, alkylated quinolines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its potential in drug synthesis , particularly for medications targeting neurological disorders. Its structural properties allow it to act as a building block in the development of novel therapeutic agents. For instance, derivatives of this compound have been explored for their efficacy in treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial .

Neurotransmitter Research

In the realm of neuroscience, 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine is utilized to study neurotransmitter systems. Researchers employ this compound to investigate its effects on various neurotransmitter receptors, which is vital for understanding the mechanisms underlying mental health disorders. Such studies contribute to the development of new treatments that could enhance or inhibit specific neurotransmitter activities .

Biochemical Assays

The compound plays a significant role in biochemical assays aimed at evaluating the effects of new drug candidates on cellular pathways. By using this compound in these assays, researchers can gain insights into the therapeutic potential and safety profiles of emerging pharmaceuticals. This application is essential for drug development processes, as it helps identify promising candidates for further clinical testing .

Material Science

Beyond its pharmaceutical applications, this compound is also explored in material science . It has been investigated for its potential use in creating novel materials with enhanced properties, particularly in coatings and adhesives. The unique chemical structure of this compound allows it to impart desirable mechanical and chemical properties to polymers .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying related compounds within complex mixtures. Its utility in quality control processes across various industries underscores its importance in ensuring product integrity and compliance with regulatory standards .

Case Studies and Research Findings

The following table summarizes notable studies that highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.

3,4-Dihydroquinoline: A reduced form of quinoline, used in various synthetic applications.

Ethylamine: A simple amine that can be used to introduce amino groups into organic molecules.

Uniqueness

2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine is unique due to its combined structural features of a quinoline ring and an ethylamine side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Biologische Aktivität

2-(3,4-Dihydro-2H-quinolin-1-YL)-ethylamine is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol. The compound features a quinoline structure, which is characterized by a fused benzene and pyridine ring, along with an ethylamine group that enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to bind to serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders. The compound's amine group allows for nucleophilic substitution reactions while the quinoline moiety can undergo electrophilic aromatic substitution, leading to various derivatives with altered biological activities.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's influence on neurotransmitter systems suggests its potential as a therapeutic agent for neurological disorders. Studies have indicated that it may enhance synaptic transmission and modulate neurochemical pathways involved in mood regulation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 3-Aminoquinoline | Quinoline derivative | Antimicrobial and anticancer activity |

| 1-Methyl-3-(3,4-dihydro-2H-quinolin-1-YL)-urea | Urea derivative | Neuroprotective effects |

| 4-(3,4-Dihydro-2H-quinolin-1-YL)-phenol | Phenolic compound | Antioxidant properties |

| 3-(2-Aminoethyl)-quinoline | Ethylamine derivative | Modulates neurotransmitter systems |

The unique structure of this compound allows for specific interactions with biological targets that differ from those of the comparative compounds listed above.

Study on Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to penetrate the blood-brain barrier (BBB) effectively. This characteristic is crucial for developing treatments targeting central nervous system disorders. The study reported an IC50 value of 0.28 µM for acetylcholinesterase (AChE) inhibition, indicating potent neuroprotective effects .

Anticancer Efficacy

In another investigation focusing on cancer cell lines, this compound demonstrated significant cytotoxicity against various tumor types. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .

Applications in Drug Development

Given its pharmacological properties, this compound is being explored as a lead compound in drug discovery programs aimed at developing treatments for neurological disorders and cancer. Its role as a biochemical probe for studying receptor interactions further enhances its utility in medicinal chemistry .

Q & A

Q. In kinetic studies of reactions involving this amine, what isotopic labeling techniques (e.g., deuterium, ¹⁵N) can be employed to track reaction pathways?

- Methodological Answer : Synthesize ¹⁵N-labeled ethylamine via reductive amination with ¹⁵NH₃. Use LC-HRMS to trace isotopic incorporation. For mechanistic studies (e.g., hydrogen/deuterium exchange), conduct reactions in D₂O and monitor deuteration sites via ²H NMR. Kinetic isotope effects (KIE) reveal rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.